1,2,5-Trihydroxyanthraquinone

Description

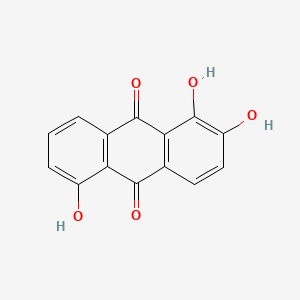

1,2,5-Trihydroxyanthraquinone (C₁₄H₈O₅; molecular weight: 256.21 g/mol) is an anthraquinone derivative with three hydroxyl groups at positions 1, 2, and 5 on the anthracene backbone (Figure 1). It is a naturally occurring compound isolated from J. sigillata (). Anthraquinones are widely studied for their diverse biological activities, including antiviral, antimicrobial, and antioxidant properties. However, this compound’s specific pharmacological roles remain less explored compared to its structural analogs, as detailed below.

Properties

CAS No. |

6486-93-7 |

|---|---|

Molecular Formula |

C14H8O5 |

Molecular Weight |

256.21 g/mol |

IUPAC Name |

1,2,5-trihydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C14H8O5/c15-8-3-1-2-6-10(8)12(17)7-4-5-9(16)14(19)11(7)13(6)18/h1-5,15-16,19H |

InChI Key |

FMRLRBCECZNJNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3)O)O |

Origin of Product |

United States |

Preparation Methods

Process Parameters and Yields

| Parameter | Condition/Value |

|---|---|

| Reaction temperature | 230°C (lime melt), 50–150°C (acidification) |

| Reaction pressure | 1–3 bars during acidification |

| Reaction time | 10–12 hours (lime melt), ~12 minutes (continuous reactor) |

| Buffer substances | Magnesium chloride (28.7% solution) |

| Oxidizing agents (optional) | Sodium nitrate, potassium nitrate |

| Yield of 1,5-dihydroxyanthraquinone | ~85% theoretical yield (purity 88.1%) |

| This compound content | ~3.0% in product mixture |

The presence of this compound as a minor component suggests that selective synthesis requires alternative methods or further purification.

Synthesis via Friedel-Crafts Acylation and Cyclization

A classical synthetic route to anthraquinone derivatives, including hydroxy-substituted variants, is the Friedel-Crafts acylation of substituted benzenes with phthalic anhydride or its derivatives, followed by cyclization.

- A mixture of anhydrous aluminum chloride and sodium chloride is heated to form a molten Lewis acid catalyst system.

- Phthalic anhydride and substituted phenols are introduced to the molten catalyst at elevated temperatures (~165°C) for several hours (e.g., 4 hours).

- After reaction, the mixture is cooled, treated with dilute acid, and refluxed to complete cyclization and hydrolysis.

- The crude product is extracted and purified by chromatography.

While this method is versatile for synthesizing various hydroxyanthraquinones, specific substitution patterns such as this compound require careful selection of phenolic precursors and reaction conditions to direct hydroxylation to the desired positions.

Typical Reaction Conditions

| Step | Condition/Details |

|---|---|

| Catalyst mixture | Anhydrous AlCl3 (5 mmol), NaCl (2.5 mmol) |

| Reaction temperature | 110°C (melting catalyst), then 165°C (reaction) |

| Reaction time | 4 hours |

| Post-reaction treatment | 10% HCl addition at 0°C, stirring 15 min; reflux 30 min at 100°C |

| Purification | Cellulose column chromatography (chloroform/ethyl acetate) |

This method benefits from the availability of starting materials and the ability to introduce hydroxyl groups regioselectively, but detailed optimization is necessary for tri-hydroxylated anthraquinones like this compound.

Alternative Synthetic Approaches and Considerations

Other synthetic routes reported in literature for hydroxyanthraquinones involve:

- Condensation reactions such as Diels-Alder cycloadditions followed by dehydrogenation, although these are more complex and costly for tri-hydroxy derivatives.

- Reactions of keten acetals with halonaphthoquinones to yield methoxy-substituted anthraquinones, which can be demethylated to hydroxy derivatives; however, these methods are more commonly applied to di- or mono-substituted anthraquinones.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Hydrolysis of anthraquinonedisulphonic acid salts (lime melt) | High temperature/pressure aqueous hydrolysis with lime and buffers | Industrial scale, continuous process | Low selectivity for this compound; minor product |

| Friedel-Crafts acylation and cyclization | Molten AlCl3/NaCl catalyst, phthalic anhydride + substituted phenols | Versatile, regioselective substitution possible | Requires optimization for tri-hydroxy derivatives; purification needed |

| Keten acetal condensation (followed by demethylation) | Synthesis of methoxy derivatives as precursors | Useful for methoxy-substituted anthraquinones | Less common for tri-hydroxy derivatives; multi-step |

Research Findings and Analytical Data

- In the lime melt process, this compound was detected at about 3% in the product mixture, alongside major products like 1,5-dihydroxyanthraquinone (88.1% purity) and minor other isomers.

- Friedel-Crafts acylation products are typically characterized by NMR (1H and 13C), UV-Vis, and IR spectroscopy to confirm hydroxylation patterns.

- Analytical data for related hydroxyanthraquinones confirm the feasibility of preparing polyhydroxy derivatives, although specific spectral data for this compound are less commonly reported and require targeted synthesis and purification.

Chemical Reactions Analysis

Types of Reactions: 1,2,5-Trihydroxyanthraquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: The hydroxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acetic anhydride and sulfuric acid are employed for acetylation reactions.

Major Products Formed:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Various substituted anthraquinone derivatives.

Scientific Research Applications

Pharmaceutical Applications

1,2,5-Trihydroxyanthraquinone exhibits significant potential in the pharmaceutical domain, particularly due to its antimicrobial , anticancer , and antiparasitic properties.

Anticancer Activity

Recent studies have highlighted the compound's efficacy as a photosensitizer in photodynamic therapy (PDT). It has been shown to generate reactive oxygen species upon light activation, which can selectively target cancer cells. In a comparative study of various anthraquinones, this compound demonstrated promising singlet oxygen quantum yields, indicating its potential for enhancing PDT outcomes .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. A study on various hydroxyl-substituted anthraquinones indicated that this compound exhibited significant activity against bacterial strains, suggesting its potential use as an antibacterial agent .

Antiparasitic Activity

In research focusing on filarial infections caused by Brugia malayi, this compound was found to induce mortality in adult worms within 24 hours at a concentration of 5 ppm. This highlights its potential as a therapeutic agent against parasitic infections .

Agricultural Applications

This compound is being explored for its role in agriculture as a bioherbicide and plant growth regulator . Its phytotoxic effects can be utilized to manage unwanted plant species effectively.

Bioherbicidal Activity

Research indicates that certain anthraquinones can inhibit the germination and growth of specific weed species. The application of this compound in controlled experiments showed reduced germination rates in target weed species, suggesting its potential as a natural herbicide .

Industrial Applications

In addition to its pharmaceutical and agricultural uses, this compound has applications in the dye industry due to its vibrant coloration properties and stability.

Dye Production

Anthraquinones are historically significant as dyes. The synthesis of dyes using this compound can yield vibrant colors that are resistant to fading. Its properties make it suitable for use in textiles and paper industries .

Data Tables

Case Studies

- Photodynamic Therapy Study : In a comparative analysis of anthraquinones for PDT applications, this compound was identified as having superior singlet oxygen generation capabilities compared to other derivatives. This supports its further development as a photosensitizer in cancer treatments .

- Filarial Infection Research : In laboratory settings, adult B. malayi were treated with various anthraquinones including this compound. The results demonstrated rapid mortality rates within days of treatment at low concentrations (5 ppm), indicating strong antiparasitic potential .

- Herbicidal Efficacy Study : Field trials assessed the effectiveness of this compound as a bioherbicide against common agricultural weeds. Results showed significant inhibition of germination and growth when applied at specified concentrations .

Mechanism of Action

The mechanism of action of 1,2,5-Trihydroxyanthraquinone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative damage.

Anticancer Activity: It inhibits key cellular proteins involved in cancer progression, such as kinases and topoisomerases.

Comparison with Similar Compounds

Comparison with Similar Trihydroxyanthraquinones

Structural and Source Differences

The biological and chemical properties of trihydroxyanthraquinones are highly dependent on the positions of hydroxyl groups. Key analogs include:

Structural Implications :

- This compound: Hydroxyls are distributed across both benzene rings (positions 1 and 5 on one ring; position 2 on the adjacent ring).

- 1,2,3/1,2,4-Trihydroxyanthraquinones: Hydroxyls clustered on a single benzene ring, enhancing electron delocalization and interaction with biological targets ().

Antiviral Activity

- 1,2,3- and 1,2,4-Trihydroxyanthraquinones: Exhibit strong inhibition of HCV NS3 helicase (IC₅₀ = 18 µM and 11 µM, respectively), outperforming 1,4-dihydroxyanthraquinone. Activity is attributed to three hydroxyls on one ring, enabling hydrogen bonding with the enzyme ().

- This compound: No direct antiviral data available in the provided evidence. Its scattered hydroxyl arrangement may reduce target affinity compared to clustered analogs.

Enzyme Inhibition

- 1,2,4-Trihydroxyanthraquinone (Purpurin): Acts as a selective, reversible MAO-A inhibitor (IC₅₀ = 0.98 µM), with the 4-hydroxy group critical for activity ().

Antioxidant and Antimicrobial Roles

- 1,2,4-Trihydroxyanthraquinone: Demonstrates antioxidant properties in Rubia cordifolia and antibacterial effects ().

- Fungal-derived analogs (e.g., 1,2,8-trihydroxyanthraquinone): Novel bioactive compounds from Nigrospora spp.

- This compound: Found in lactic acid bacteria fermentation products as an emodic acid isomer, suggesting antioxidant relevance ().

Chemical Reactivity and Stability

- Demetalation Reactions: 1,2,4-Trihydroxyanthraquinone participates in temperature-dependent demetalation with activation energy ~30 kJ·mol⁻¹, forming stable magnesium derivatives (). Reactivity patterns for this compound remain unstudied.

- Substituent Effects: Methyl or methoxy groups (e.g., 1,2,8-trihydroxy-6-methoxy-3-methylanthraquinone in ) alter solubility and electronic properties, highlighting the impact of additional functional groups.

Biological Activity

1,2,5-Trihydroxyanthraquinone is a member of the anthraquinone family, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various fields, including antimicrobial, anticancer, and anti-inflammatory therapies. This article explores the biological activities of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C14H10O4

- Molecular Weight : 242.23 g/mol

The compound features three hydroxyl groups located at positions 1, 2, and 5 on the anthraquinone backbone, which significantly influences its biological activity.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogenic microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | ≤ 10 µM |

| Escherichia coli | ≤ 12 µM |

| Candida albicans | ≤ 8 µM |

The compound's effectiveness against these pathogens suggests its potential as a natural antimicrobial agent in clinical applications .

Anticancer Activity

Recent research indicates that this compound has cytotoxic effects on several cancer cell lines. The compound induces apoptosis in cancer cells through various mechanisms:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values :

- MCF-7: 15 µM

- HeLa: 20 µM

- A549: 18 µM

These findings highlight its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound demonstrates anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This effect was confirmed through in vitro assays where the compound reduced cytokine levels significantly at concentrations as low as 5 µM .

Case Study: Antileishmanial Activity

A study focused on synthesizing novel hydroxyanthraquinone derivatives revealed that compounds structurally related to this compound exhibited significant antileishmanial activity against Leishmania donovani. Compounds showed IC50 values lower than those of the reference drug Miltefosine. Notably:

- Compound 7f : IC50 = 6 µM

- Compound 7g : IC50 = 8 µM

These results underscore the potential of hydroxylated anthraquinones in treating leishmaniasis .

Q & A

Q. What are the standard synthetic routes for 1,2,5-trihydroxyanthraquinone, and how can reaction conditions be optimized for yield?

this compound can be synthesized via hydroxylation or coupling reactions starting from anthraquinone precursors. For example, alkylation of dihydroxyanthraquinones (e.g., 1,4-dihydroxyanthraquinone) with alkyl halides in polar aprotic solvents like DMF, using K₂CO₃ as a base, is a common method . Optimization involves adjusting solvent polarity, temperature (typically 60–100°C), and stoichiometry. Side reactions, such as over-alkylation, can be minimized by controlled reagent addition and inert atmosphere conditions. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. How do spectroscopic techniques (e.g., NMR, MS) confirm the structure and purity of this compound?

- NMR : ¹H and ¹³C NMR identify hydroxyl (-OH) proton environments (δ 10–12 ppm) and aromatic ring substitution patterns. For trihydroxy derivatives, distinct splitting patterns confirm hydroxyl positions .

- Mass Spectrometry : High-resolution MS (HRMS) in negative ion mode detects the molecular ion [M-H]⁻, with fragmentation patterns validating the anthraquinone backbone. LC-MS using XCMS or Proteowizard can resolve impurities .

- UV-Vis : Absorption bands at ~250 nm (π→π*) and ~400 nm (n→π*) confirm conjugation .

Q. Which computational methods are suitable for modeling the electronic properties of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts electronic transitions, redox potentials, and HOMO-LUMO gaps. Semiempirical methods like B97-D, which include dispersion corrections, improve accuracy for noncovalent interactions (e.g., hydrogen bonding between hydroxyl groups) . Basis sets such as 6-31G(d,p) balance computational cost and precision for geometry optimization .

Q. What in vitro assays are used to evaluate the bioactivity of this compound?

- Enzyme Inhibition : IC₅₀ determination via fluorometric helicase assays (e.g., hepatitis C NS3 helicase inhibition, with positive controls like 1,2,3-trihydroxyanthraquinone (IC₅₀ = 18 µM)) .

- Antioxidant Activity : DPPH radical scavenging assays measure hydroxyl group reactivity, with EC₅₀ values compared to standards like ascorbic acid .

Advanced Research Questions

Q. How does hydroxyl group positioning influence the biological activity of trihydroxyanthraquinones?

Hydroxyl group arrangement dictates binding affinity to biological targets. For example, 1,2,3- and 1,2,4-trihydroxyanthraquinones exhibit stronger NS3 helicase inhibition (IC₅₀ = 18 µM and 11 µM, respectively) than dihydroxy derivatives due to enhanced hydrogen bonding with catalytic sites . Steric hindrance from adjacent hydroxyls (e.g., 1,2,5 vs. 1,3,5) may reduce activity, necessitating molecular docking studies to validate binding modes .

Q. How can contradictions in experimental data (e.g., conflicting IC₅₀ values) be resolved for trihydroxyanthraquinones?

Discrepancies often arise from assay conditions (e.g., buffer pH, solvent polarity). For example:

- pH Sensitivity : Hydroxyl groups deprotonate at high pH, altering solubility and reactivity.

- Solvent Artifacts : DMSO >1% may denature proteins, inflating IC₅₀ values.

Standardize protocols using controls (e.g., 1,4-dihydroxyanthraquinone) and validate via orthogonal assays (e.g., SPR for binding kinetics) .

Q. What advanced DFT strategies improve predictions of redox behavior in hydroxyanthraquinones?

- Exact Exchange Inclusion : Hybrid functionals (e.g., Becke’s 1993 model) reduce errors in redox potential calculations by incorporating exact exchange terms, critical for modeling electron transfer in anthraquinones .

- Solvent Effects : Polarizable continuum models (PCM) account for solvation energy shifts in aqueous environments .

- Dispersion Corrections : Grimme’s B97-D functional improves accuracy for π-π stacking interactions in aggregated states .

Q. How can in silico models predict the pharmacokinetics of this compound?

- ADMET Prediction : Tools like SwissADME estimate logP (-1.5 to 0.5), suggesting moderate hydrophilicity. Poor blood-brain barrier penetration is predicted due to multiple hydroxyls .

- Metabolism : CYP450 isoforms (e.g., CYP3A4) likely mediate oxidation, while UGT2B15 facilitates glucuronidation, as seen in related anthraquinones .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.